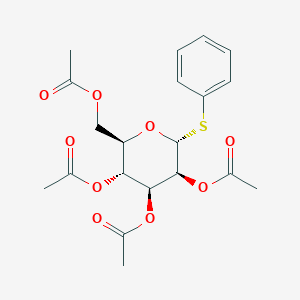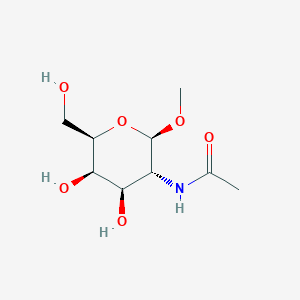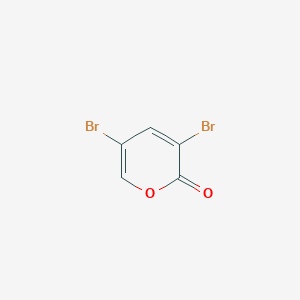
3,5-dibromo-2H-Pyran-2-one
Overview
Description
3,5-dibromo-2H-Pyran-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H2Br2O2 and its molecular weight is 253.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Lucibufagins and Bufadienolides : It is used in convergent syntheses of lucibufagins and bufadienolides, which are classes of steroids with potential biological activity (Liu & Meinwald, 1996).
Fluorescent Pyrazoles : 3,5-Dibromo-2H-Pyran-2-one aids in the synthesis of highly fluorescent 1,3,5-trisubstituted pyrazoles, important in the field of fluorescence and imaging (Willy & Müller, 2008).
Organic Synthesis : It's a versatile ring system in organic synthesis with applications in medicine and biology. This broad use underscores its significance in synthetic chemistry (Goel & Ram, 2009).
Germination-Promoting Activity : A related compound, 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one, contributes to germination-promoting activity in crude smoke extracts, indicating a role in plant biology (Flematti et al., 2009).
Synthesis of Derivatives : It serves as a starting material for synthesizing various 2H-pyran-2-one derivatives, showcasing its importance in the preparation of a range of organic compounds (Kvita & Sauter, 1990).
Biological and Pharmacological Activities : 5,6-Dihydro-2H-pyran-2-ones, related compounds, exhibit a range of biological and pharmacological activities, such as antimicrobial, anti-inflammatory, and antitumor properties, highlighting the compound's potential in drug development (Eskandari & Rafieian-kopaei, 2016).
Building Block in Heterocycles Synthesis : It acts as a Michael acceptor and a precursor for synthesizing various biologically important nucleuses like pyridine, pyrimidine, quinolines, and pyrazole, among others. This demonstrates its utility in constructing complex organic structures (Pratap & Ram, 2017).
Safety and Hazards
Future Directions
The 2H-pyran ring, which is present in “3,5-dibromo-2H-Pyran-2-one”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring . Therefore, future research could focus on developing more stable and easily synthesizable 2HP compounds.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit ataxia telangiectasia mutated (atm) kinase , which plays a crucial role in the DNA damage response pathway.
Mode of Action
It is likely that it interacts with its targets through covalent bonding, given the presence of reactive bromine atoms in its structure
Biochemical Pathways
Related compounds have been shown to affect the dna damage response pathway by inhibiting atm kinase . This could potentially lead to downstream effects such as cell cycle arrest, DNA repair, or apoptosis.
Result of Action
Given its potential role in inhibiting ATM Kinase, it could potentially induce DNA damage, cell cycle arrest, or apoptosis .
Properties
IUPAC Name |
3,5-dibromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYPWZJEXLAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the successful zincation of 3,5-dibromo-2H-pyran-2-one using TMPZnCl·LiCl. What is the significance of this finding?
A1: This finding is significant because it highlights a method for the selective functionalization of this compound. The zincation at a specific position allows for further reactions with various electrophiles, effectively serving as a synthetic building block for more complex molecules. This opens possibilities for exploring the use of this compound derivatives in various chemical syntheses, including potentially valuable compounds for medicinal chemistry or materials science. []
Q2: The research focuses on the synthetic utility of these reactions. Are there known applications for this compound derivatives in other fields?
A2: The provided research primarily focuses on synthetic methodology and doesn't delve into specific applications of the resulting compounds. [] Further research would be needed to explore potential applications of this compound derivatives in fields like medicinal chemistry, materials science, or agriculture.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


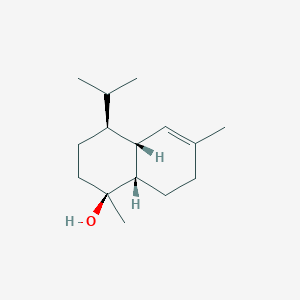
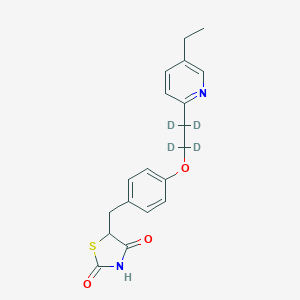
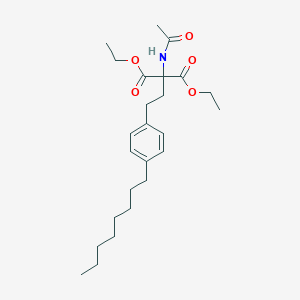
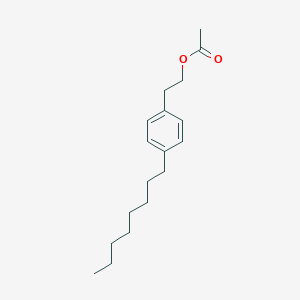
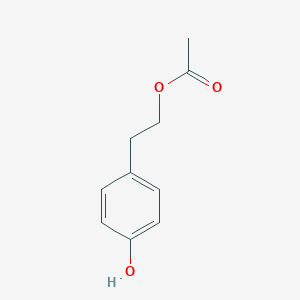
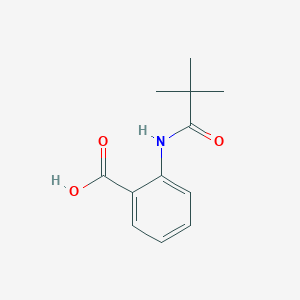

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

